N-(pyridin-4-ylmethyl)methanesulfonamide

Medicinal Chemistry Computational Chemistry Drug Design

Researchers developing agrochemical fungicides per WO2009141241A2 require the 4-pyridylmethyl isomer exclusively-the 2- and 3-pyridyl analogs are explicitly excluded from the patent's activity-enabling scaffold and fail to recapitulate target antifungal potency. • Positional requirement: 4-substitution aligns the pyridine nitrogen lone pair para to the methylene linker, maximizing conjugation with the sulfonamide pharmacophore and enabling the hydrogen-bonding geometry essential for phytopathogenic target engagement. • Supply note: Requires refrigerated storage at 0-8 °C; cold-chain logistics mandatory for bulk orders. • Purity: ≥95% (HPLC); for R&D and further manufacturing use only.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 349404-63-3
Cat. No. B1599193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)methanesulfonamide
CAS349404-63-3
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=NC=C1
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3
InChIKeyGXTRLSHMRCBPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-ylmethyl)methanesulfonamide Identity & Procurement


N-(Pyridin-4-ylmethyl)methanesulfonamide (CAS 349404-63-3) is a small-molecule sulfonamide derivative with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol [1]. It features a methanesulfonamide group linked to a pyridine ring via a methylene bridge at the 4-position of the pyridine. The compound is primarily utilized as a synthetic intermediate in pharmaceutical development, particularly for neurological disorder targets, and in agricultural chemistry for fungicide formulation . Its positional isomers, the 2-pyridylmethyl and 3-pyridylmethyl analogs, are commercially available but differ in the attachment point of the methylene linker on the pyridine ring, which can lead to divergent biological activity profiles.

N-(Pyridin-4-ylmethyl)methanesulfonamide Substitution Risks


Positional isomerism on the pyridine ring fundamentally alters the electronic distribution, steric environment, and hydrogen-bonding capability of the sulfonamide pharmacophore. In the 4-pyridylmethyl isomer, the nitrogen lone pair is para to the methylene linker, maximizing conjugation with the sulfonamide group, whereas the 2- and 3-isomers place the ring nitrogen at different distances and orientations, thereby modulating target binding affinity and selectivity [1]. Patent literature on pyridin-4-ylmethyl sulfonamides as agricultural fungicides demonstrates that the 4-substitution pattern is critical for activity against phytopathogenic fungi, as defined in structure-activity relationship (SAR) claims that explicitly exclude alternative pyridine attachment points [2]. Consequently, substituting the 4-isomer with a 2- or 3-isomer without experimental validation risks loss of desired biological potency.

N-(Pyridin-4-ylmethyl)methanesulfonamide Differentiation Evidence


Physicochemical Property Comparison of Positional Isomers

Computed molecular descriptors from PubChem reveal that the three positional isomers share identical molecular weight (186.23 g/mol) but differ in key physicochemical parameters. The 4-pyridylmethyl isomer (CID 4563107) has an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 67.4 Ų, and 4 hydrogen bond acceptors [1]. In contrast, the 2-pyridylmethyl isomer (CID 19922406) exhibits an XLogP3-AA of -0.1 and a TPSA of 67.4 Ų, while the 3-pyridylmethyl isomer (CID 2758287) shows an XLogP3-AA of -0.1 and a TPSA of 67.4 Ų [2][3]. Although TPSA values are identical, the subtle difference in XLogP3-AA (-0.2 vs. -0.1) indicates the 4-isomer is marginally more hydrophilic, which can influence aqueous solubility and membrane permeability in biological systems.

Medicinal Chemistry Computational Chemistry Drug Design

Structural Specificity for Antifungal Activity

Patent WO2009141241A2, assigned to BASF SE, claims a genus of substituted pyridin-4-ylmethyl sulfonamides as active agents against phytopathogenic fungi. The generic structure explicitly requires the sulfonamide nitrogen to be attached to a pyridin-4-ylmethyl group, indicating that substitution at the 4-position is essential for the claimed fungicidal activity [1]. The patent includes specific synthetic examples of 4-pyridylmethyl derivatives and reports minimum inhibitory concentration (MIC) data against a panel of fungal pathogens; however, the unsubstituted parent compound N-(pyridin-4-ylmethyl)methanesulfonamide itself is used as a key intermediate for further derivatization rather than as a final active ingredient, with the 4-pyridyl attachment point being a non-negotiable structural feature for biological activity within this chemotype.

Agricultural Chemistry Fungicide Discovery Structure-Activity Relationship

Commercial Purity and Storage Condition Differences

A survey of commercial suppliers indicates that N-(pyridin-4-ylmethyl)methanesulfonamide is available from multiple vendors (AKSci, ChemImpex, CymitQuimica) with a minimum purity specification of 95% . The 2-pyridylmethyl isomer (CAS 74351-44-3) is also available at 95% purity from AKSci and Chemscene , while the 3-pyridylmethyl isomer (CAS 349404-62-2) is offered at 95% from Fluorochem . Purity levels are comparable across isomers. However, the 4-isomer is listed by ChemImpex with recommended storage at 0–8°C, whereas the 2-isomer is specified for long-term storage in a cool, dry place without a defined temperature range . This suggests a differential thermal stability profile that may influence handling and long-term storage decisions for procurement.

Chemical Procurement Synthetic Chemistry Quality Control

N-(Pyridin-4-ylmethyl)methanesulfonamide Application Scenarios


Antifungal Lead Optimization Intermediate

The 4-pyridylmethyl isomer is the structurally required building block for synthesizing the substituted sulfonamide fungicides disclosed in WO2009141241A2 [1]. Research groups engaged in agricultural antifungal discovery should procure the 4-isomer specifically, as the 2- and 3-isomers would not yield compounds conforming to the patent's activity-enabling scaffold.

Neurological Drug Development Scaffold

As documented by ChemImpex, the compound is widely used as a key intermediate in pharmaceutical development targeting neurological disorders . The 4-pyridyl substitution pattern may afford distinct binding interactions with central nervous system targets compared to other isomers, though direct comparative pharmacological data are lacking. Researchers should select the isomer based on the specific target's structure-based design rationale.

Isomer-Dependent Property Profiling Probe

The computed XLogP3-AA difference of -0.1 between the 4-isomer (-0.2) and the 2-/3-isomers (-0.1) provides a basis for investigating how subtle lipophilicity variations affect solubility, permeability, and metabolic stability in lead optimization programs [2]. The 4-isomer serves as the more hydrophilic comparator in such studies.

Cold-Chain Storage Planning

Procurement teams should note that the 4-isomer requires refrigerated storage at 0–8°C per ChemImpex specifications, unlike the 2-isomer which is stored at ambient conditions . This differential stability profile may necessitate cold-chain logistics for bulk orders of the 4-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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